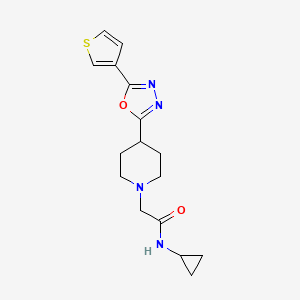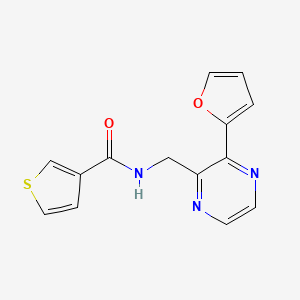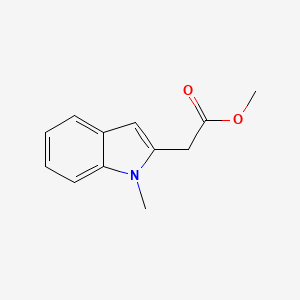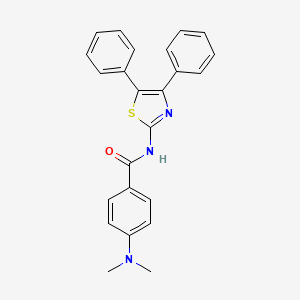
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is an intriguing compound with a rich structural composition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the cyclization of appropriate starting materials to form the oxadiazole ring, followed by introduction of the thiophene group. Subsequent steps involve the formation of the piperidine ring and finally the acetamide group under controlled conditions.
Industrial Production Methods: Large-scale production generally uses standardized organic synthesis techniques, optimized for yield and purity. Key steps include the preparation of intermediates and their assembly into the final compound through well-regulated reactions, often under inert atmospheres to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various reactions, including:
Oxidation: : Typically using mild oxidizing agents.
Reduction: : Using standard reducing agents like hydrogen in the presence of catalysts.
Substitution: : Through nucleophilic or electrophilic substitution at active sites within the molecule.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions are commonly used. Reaction conditions often vary but may include elevated temperatures, controlled pH, and inert atmospheres.
Major Products Formed
Depending on the reaction type, major products include oxidized or reduced analogs of the original compound, substituted derivatives, and potentially cyclized forms if additional ring structures are introduced.
Scientific Research Applications
N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide finds applications in:
Chemistry: : As a versatile intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in various assays.
Medicine: : Explored for its pharmacological properties, particularly in receptor binding studies.
Industry: : Used in the development of advanced materials and chemical formulations.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, often affecting biological pathways. Its unique structure allows it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
N-cyclopropyl-2-(4-(5-(furyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Uniqueness
What sets N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide apart is its specific combination of structural elements, making it distinct in its reactivity and potential applications. Its thiophene and oxadiazole groups contribute significantly to its chemical behavior and biological interactions.
Now, I'd love to hear your thoughts! Is there a specific aspect you'd like to delve into further?
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-14(17-13-1-2-13)9-20-6-3-11(4-7-20)15-18-19-16(22-15)12-5-8-23-10-12/h5,8,10-11,13H,1-4,6-7,9H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJLFXHDBXYTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)




![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)



